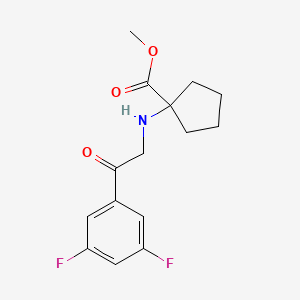
Methyl 1-((2-(3,5-difluorophenyl)-2-oxoethyl)amino)cyclopentanecarboxylate
Vue d'ensemble
Description
Methyl 1-((2-(3,5-difluorophenyl)-2-oxoethyl)amino)cyclopentanecarboxylate is a useful research compound. Its molecular formula is C15H17F2NO3 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 1-((2-(3,5-difluorophenyl)-2-oxoethyl)amino)cyclopentanecarboxylate, with the CAS number 957121-88-9, is a compound of significant interest in pharmaceutical and biochemical research. Its molecular formula is , and it has a molecular weight of 297.3 g/mol. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory agents like ibuprofen, and has potential applications in agricultural science as a plant growth regulator .
Pharmacological Properties
The biological activity of this compound has been explored in several studies. Its structural components suggest that it may interact with various biological pathways:
- Anti-inflammatory Activity : The compound's structure indicates potential inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Similar compounds have shown effectiveness in reducing COX-2 expression, leading to decreased inflammation .
- Antioxidant Properties : Preliminary studies suggest that derivatives of this compound may exhibit antioxidant activity, contributing to cellular protection against oxidative stress.
The proposed mechanism of action involves the modulation of inflammatory mediators through the inhibition of COX enzymes. By blocking these enzymes, the compound may reduce the synthesis of prostaglandins, which are responsible for promoting inflammation and pain.
Case Studies
- In vitro Studies : In laboratory settings, this compound has been evaluated for its effects on RAW 264.7 macrophages. These studies demonstrated a significant reduction in COX-2 levels when treated with the compound, indicating its potential as an anti-inflammatory agent .
- Synthesis and Applications : The compound serves as a precursor in synthesizing other biologically active molecules. Research has shown that modifying its structure can enhance its pharmacological properties, making it a versatile scaffold in drug design .
Table: Biological Activity Summary
| Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antioxidant | Scavenging free radicals | |
| Synthesis precursor | Intermediate for various pharmaceuticals |
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:
- Clinical Trials : To assess efficacy and safety in humans.
- Structure-Activity Relationship (SAR) : To optimize its pharmacological properties.
- Broader Applications : Exploring its use in agriculture as a growth regulator.
Propriétés
IUPAC Name |
methyl 1-[[2-(3,5-difluorophenyl)-2-oxoethyl]amino]cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO3/c1-21-14(20)15(4-2-3-5-15)18-9-13(19)10-6-11(16)8-12(17)7-10/h6-8,18H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICSUCXILCHNCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)NCC(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













